molecular formula C17H17ClFNO4 B024979 Pentoxazone CAS No. 110956-75-7

Pentoxazone

Cat. No.: B024979
CAS No.: 110956-75-7
M. Wt: 353.8 g/mol
InChI Key: JZPKLLLUDLHCEL-UHFFFAOYSA-N
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Description

Pentoxazone is an oxazolidinone-type herbicide primarily used in rice paddies to control a variety of weeds. It was synthesized at the Sagami Chemical Research Institute and developed by KAKEN Pharmaceutical Co., Ltd. In 1997, it was registered as an agrochemical in Japan. This compound is effective against annual weeds such as barnyard grass, Lindernia, and Monocholia, and also shows efficacy against perennial weeds like Eleocharis kuroguwai .

Mechanism of Action

Target of Action

Pentoxazone primarily targets the protoporphyrinogen oxidase (PPO) . PPO is an essential enzyme in the heme biosynthesis pathway in plants, and its inhibition leads to the disruption of chlorophyll synthesis, which is crucial for plant growth.

Mode of Action

This compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme. This inhibition disrupts the normal functioning of the plant cells, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme biosynthesis pathway . By inhibiting PPO, this compound disrupts the synthesis of heme, an essential component of various proteins, including those involved in oxygen transport and energy production. This disruption leads to the death of the plant cells .

Pharmacokinetics

It’s known that this compound is used as a pre- and post-emergence herbicide, indicating that it can be absorbed by plants both before and after they emerge from the soil .

Result of Action

The primary result of this compound’s action is the death of the plant cells . By inhibiting PPO and disrupting heme biosynthesis, this compound causes a deficiency in essential proteins, leading to the death of the plant cells . This makes this compound effective in controlling the growth of unwanted plants or weeds.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil type and weather conditions can affect the absorption and effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Pentoxazone is an oxazolidinone that is 1,3-oxazolidine-2,4-dione which is substituted on the nitrogen (position 3) by a 4-chloro-5-(cyclopentyloxy)-2-fluorophenyl group, and at position 5 by an isopropylidene group . It acts as a protoporphyrinogen oxidase inhibitor . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .

Cellular Effects

As a protoporphyrinogen oxidase inhibitor, it likely disrupts the normal function of cells by interfering with the synthesis of important biomolecules like chlorophyll and heme .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a protoporphyrinogen oxidase inhibitor . By inhibiting this enzyme, it disrupts the biosynthetic pathway for chlorophyll and heme, which can lead to a decrease in these essential biomolecules in the cells .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. One study showed that this compound was moderately metabolized to various degradation products and finally mineralized to CO2 .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of chlorophyll and heme . As a protoporphyrinogen oxidase inhibitor, it interferes with the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of these biomolecules .

Subcellular Localization

The information provided here is based on the current understanding and available resources .

Preparation Methods

Pentoxazone is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring. The synthetic route typically involves the reaction of 4-chloro-5-(cyclopentyloxy)-2-fluoroaniline with isopropylidene malonate under specific conditions to form the desired oxazolidinone structure . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high efficiency and safety .

Chemical Reactions Analysis

Pentoxazone undergoes various chemical reactions, including:

Scientific Research Applications

Pentoxazone has several scientific research applications:

Comparison with Similar Compounds

Pentoxazone is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:

This compound stands out due to its high efficacy, low toxicity, and environmental safety, making it a preferred choice for weed control in rice paddies.

Properties

IUPAC Name

3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKLLLUDLHCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057933
Record name Pentoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110956-75-7
Record name Pentoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110956-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentoxazone [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Oxazolidinedione, 3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(1-methylethylidene)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LW0PP7NLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triethylamine (40 ml) was gradually dropwise added to a toluene solution (10 liters) containing 2-fluoro-4-chloro-5-cyclopentyloxyphenylisocyanate (4.0 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.4 kg, purity about 90%, 18.4 mol), as put in a 20-liter stainless steel vessel, with cooling in an ice-water bath, in such a way that the temperature of the reaction solution did not rise. The whole was stirred for 2 hours at the determined temperature until the starting materials disappeared by TLC. Next, after addition of potassium carbonate (200 g, 1.45 mol), the reaction mixture was heated in a water bath (100° C.) for 4 hours with stirring with removing the methanol formed therefrom through a distillation device equipped to the reactor. After reaction, the reaction mixture was washed with 1N hydrochloric acid (10 liters) and 1N sodium hydroxide (10 liters) and further with 1N hydrochloric acid (10 liters). The toluene layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation under reduced pressure, and hexane of about a half of the oily product formed was added to the oily product formed. This was then allowed to stand at room temperature for a while. A whitish yellow solid precipitated out, which was taken out by filtration and well dried to obtain 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione (4.19 kg, 11.8 mol). Yield: 75.7%. Spectral data and other data of the product are those as shown in Example 27.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An acetonitrile solution (100 ml) containing 3N-(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione (1.0 g, 3.50 mmol), cyclopentyl p-toluenesulfonate (1.0 g, 4.16 mmol) and potassium carbonate (0.5 g, 3.62 mmol) was heated for 4 hours under reflux. After reaction, the mixture was poured into water (100 ml) and extracted with ethyl acetate (50 ml×3). The organic layer was washed with saturated sodium hydrogencarbonate aqueous solution (50 ml) and saturated brine (50 ml) and then dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, the solvent was removed by distillation, and 3N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione was obtained. This was purified by silica gel chromatography (ethyl acetate/hexane=1/2) to obtain a white solid of the intended product (0.99 g, 2.80 mmol). Yield: 80.0%. Spectral and other data of the product are those as shown in Example 27.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
(2-fluoro-4-chloro-5-hydroxyphenyl)-1,3-oxazolidine-2,4-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 20-L stainless steel vessel equipped with a mechanical stirrer and a dropping funnel was charged with a solution of 4-chloro-5-cyclopentyloxy-2-fluorophenylisocyanate (4.00 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.40 kg; purity=ca. 90%; 18.4 mol) in toluene (10 L). To the solution being cooled in an ice water bath, triethylamine (40 mL) was added dropwise slowly enough to ensure against the increase in the temperature of the solution. The solution was stirred at the same temperature for 3 h until TLC confirmed that the starting materials had disappeared. Subsequently, potassium carbonate (200 g) was added and, with the resulting methanol being removed with a fitted distillator, the mixture was stirred under heating in a water bath (100° C.) for 5 h. After completion of the reaction, the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L). The toluene layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under vacuum; thereafter, hexane was added in an amount about one half of the resulting oil and the mixture was left to stand at room temperature, thereby producing 3N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropyliden-2,4-oxazolidinedione as whitish yellow solids (4.19 kg, 11.8 mol; yield=75.7%; primary crystal). MP: 104.5°-105.0° C. 1H-NMR(CDCl3,TMS,ppm): δ1.49-1.97(8H,m), 2.03(3H,s), 2.31(3H,s), 4.73(1H,m), 6.88(1H,d,JHF =6.6Hz), 7.33(1H,d,JHF =8.5Hz). IR (KBr disk, cm-1): 2970, 1815, 1740, 1500, 1200.
[Compound]
Name
20-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
2.4 kg
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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